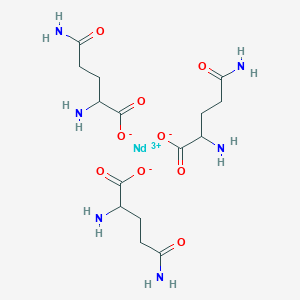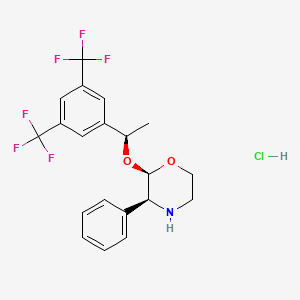![molecular formula C12H22N2O3 B12072599 5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- is a complex organic compound with a unique structure that includes an amide group, a hexynyl chain, and multiple ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 5-hexynoic acid with N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]amine under specific conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The ethoxy groups provide flexibility and solubility, allowing the compound to interact with various biological molecules. The amide group can form hydrogen bonds, further stabilizing these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}octadecanamide
- 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
- 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
Uniqueness
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- is unique due to its combination of a hexynyl chain and multiple ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hex-5-ynamide |
InChI |
InChI=1S/C12H22N2O3/c1-2-3-4-5-12(15)14-7-9-17-11-10-16-8-6-13/h1H,3-11,13H2,(H,14,15) |
InChI-Schlüssel |
TYNBTYKKRKPVKU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCC(=O)NCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)


